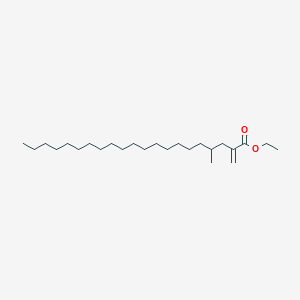

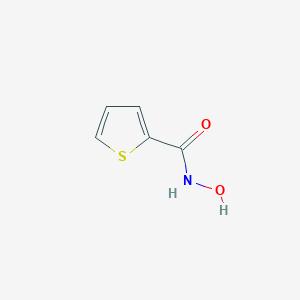

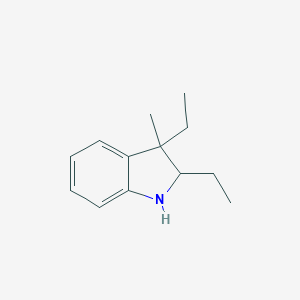

![molecular formula C11H15N B102917 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine CAS No. 17910-26-8](/img/structure/B102917.png)

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6,7,8,9-tetrahydro-5H-benzo annulen-5-amine is a chemical structure that has been the subject of various synthetic and analytical studies. It is a part of a class of compounds that exhibit interesting chemical properties due to their unique structural features. The compound has been synthesized and characterized through different methods, and its derivatives have been explored for their potential applications in various fields of chemistry.

Synthesis Analysis

The synthesis of derivatives of 6,7,8,9-tetrahydro-5H-benzo annulen-5-amine has been reported using multicomponent reactions. An efficient method for preparing 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo annulene-1,3-dicarbonitrile derivatives in tetrahydrofuran (THF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst has been described, showcasing the compound's role in acceptor-donor-acceptor (A-D-A) systems . Additionally, the synthesis of a related compound, (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo annulene, was achieved through bromination using N-Bromosuccinimide (NBS) .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been characterized using various spectroscopic techniques. For instance, the (Z)-2,8-dibromo derivative was characterized by 13C NMR, 1H NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . Theoretical calculations using density functional theory (DFT) have been performed to optimize the structure parameters and to compare with experimental data, which showed good agreement .

Chemical Reactions Analysis

The chemical behavior of 6,7,8,9-tetrahydro-5H-benzo annulen-5-amine derivatives under different reaction conditions has been studied. For example, derivatives of this compound react with nitrous acid in water/acetic acid to form alcohols and acetates while retaining the carbon skeleton and configuration at a specific carbon atom . This reaction is explained by neighboring group participation, which is a significant aspect of the compound's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been explored through their spectroscopic and electrochemical characteristics. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the molecular electrostatic potential (MEP), have been analyzed . Additionally, the synthesis and properties of charge-transfer complexes related to the compound have been reported, including their electrical conductivity .

Scientific Research Applications

Neuroprotective Potential and NMDA Receptor Antagonism

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine and its derivatives demonstrate a notable neuroprotective potential. These compounds are recognized for their ability to selectively antagonize GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptors, making them of significant interest for the treatment of various neuronal disorders. Particularly, certain derivatives have shown high affinity for GluN2B receptors, indicating their potential in modulating neuronal activities and offering neuroprotective effects (Benner et al., 2014), (Gawaskar et al., 2017).

Chemical Synthesis and Structural Characterization

The compound and its related structures have been involved in various chemical synthesis and structural characterization studies. For instance, novel derivatives have been synthesized, and their structures were elucidated using techniques like NMR, FT-IR spectroscopy, and single crystal X-ray diffraction. These studies not only add to the understanding of the compound's chemical nature but also explore its potential applications in creating new chemical entities with desirable properties (Edder et al., 2019), (Rong et al., 2012).

Biological Evaluation and Receptor Studies

The derivatives of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine have been extensively evaluated for their biological activities, particularly focusing on their interaction with receptors like NMDA. These studies involve not just the synthesis but also the in-depth pharmacological evaluation, providing insights into the compound's potential therapeutic applications. The ligands' receptor affinity, selectivity, and functional implications in various biological assays highlight their significance in medicinal chemistry and drug development (Gawaskar et al., 2014), (Temme et al., 2019).

properties

IUPAC Name |

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBOKWPYNNXYIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC=CC=C2C(C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274786 |

Source

|

| Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |

CAS RN |

17910-26-8 |

Source

|

| Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

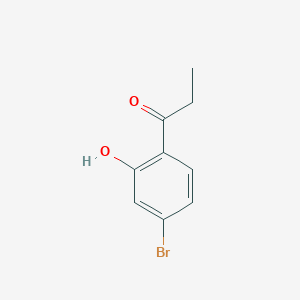

![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)

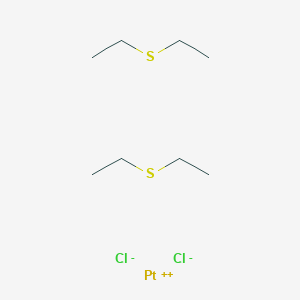

![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)

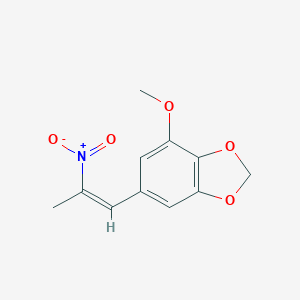

![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)